2,6-difluoro-N-propylbenzamide
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Overview
Description
2,6-Difluoro-N-propylbenzamide is an organic compound with the molecular formula C10H11F2NO. It is a derivative of benzamide, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring, and a propyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-propylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 2,6-difluoro-N-propylamine.
Oxidation: 2,6-difluorobenzoic acid.
Scientific Research Applications
2,6-Difluoro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its ability to inhibit bacterial cell division.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-propylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thereby inhibiting cell division. This mechanism makes it a potential candidate for the development of new antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-N,N-di-n-propylbenzamide
- 2,6-Difluoro-N-methylbenzamide
- 2,6-Difluoro-3-methoxybenzamide
Uniqueness
2,6-Difluoro-N-propylbenzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propyl group. This combination of functional groups imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
2,6-difluoro-N-propylbenzamide |
InChI |
InChI=1S/C10H11F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
FQJJVVFFBVXNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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